molecular formula C20H19N5O4 B13385186 (R)-2-(Fmoc-amino)-4-(1H-tetrazol-5-YL)butanoic acid

(R)-2-(Fmoc-amino)-4-(1H-tetrazol-5-YL)butanoic acid

Cat. No.: B13385186
M. Wt: 393.4 g/mol
InChI Key: KCVWFZXYTWJVIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-(Fmoc-amino)-4-(1H-tetrazol-5-YL)butanoic acid is a compound that combines the fluorenylmethyloxycarbonyl (Fmoc) protecting group with a tetrazole ring and a butanoic acid backbone. This compound is primarily used in peptide synthesis and has applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Fmoc-amino)-4-(1H-tetrazol-5-YL)butanoic acid typically involves the protection of the amino group with the Fmoc group, followed by the introduction of the tetrazole ring. One common method involves using a 2-chlorotrityl chloride (2-CTC) resin as a temporary protective group for the carboxylic acid. The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions . The tetrazole ring can be introduced through a cyclization reaction involving an appropriate precursor .

Industrial Production Methods

Industrial production methods for this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides and peptide derivatives. The use of automated synthesizers and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

®-2-(Fmoc-amino)-4-(1H-tetrazol-5-YL)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized tetrazole derivatives, while reduction can produce reduced forms of the tetrazole ring .

Mechanism of Action

The mechanism of action of ®-2-(Fmoc-amino)-4-(1H-tetrazol-5-YL)butanoic acid involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. The tetrazole ring can interact with various molecular targets, influencing the biological activity of the resulting peptides .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2H-tetrazol-5-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O4/c26-19(27)17(9-10-18-22-24-25-23-18)21-20(28)29-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,28)(H,26,27)(H,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCVWFZXYTWJVIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=NNN=N4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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